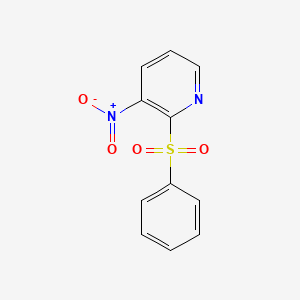

3-Nitro-2-(phenylsulfonyl)pyridine

Description

The exact mass of the compound 3-Nitro-2-(phenylsulfonyl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitro-2-(phenylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-2-(phenylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4S/c14-13(15)10-7-4-8-12-11(10)18(16,17)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXNQOWQGUPAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327320 | |

| Record name | 3-Nitro-2-pyridyl phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188429-02-9 | |

| Record name | 3-Nitro-2-pyridyl phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitro and phenylsulfonyl groups deactivates the pyridine (B92270) ring towards electrophilic attack but significantly activates it for nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 3-Nitro-2-(phenylsulfonyl)pyridine is a key reaction pathway. The presence of the nitro group, particularly, reduces the electron density at the 4- and 6-positions of the pyridine ring, making these sites susceptible to attack by nucleophiles. youtube.com The general mechanism for SNAr reactions on pyridines involves the initial attack of a nucleophile on the electron-deficient ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom and the electron-withdrawing substituents. youtube.comvaia.com The subsequent departure of a leaving group restores the aromaticity of the pyridine ring, yielding the substitution product. youtube.comyoutube.com Common nucleophiles that participate in these reactions with 3-Nitro-2-(phenylsulfonyl)pyridine include amines and thiols.

Recent studies have shown that in reactions with S-nucleophiles, the 3-nitro group can be selectively substituted even in the presence of another potential leaving group at the 5-position. nih.gov

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic substitution of hydrogen that is particularly effective for electron-deficient aromatic compounds like nitropyridines. organic-chemistry.org This reaction allows for the introduction of a substituent at a position that does not bear a traditional leaving group. The VNS mechanism involves the reaction of the nitroarene with a carbanion that has a leaving group attached to the carbanionic center. organic-chemistry.org The process begins with the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group from the adduct. acs.org

For 3-nitropyridines, VNS reactions with sulfonyl-stabilized carbanions can lead to C-H alkylation. acs.org The success of this reaction is dependent on factors such as the branching of the carbanion precursor and the electrophilicity of the nitropyridine. acs.org Mechanistic studies have revealed that for the elimination step to proceed effectively, the alkyl substituent and the adjacent nitro group need to achieve a planar arrangement to stabilize the resulting anion. acs.org Steric hindrance can impede this planarization and, consequently, the elimination step. acs.org

Introduction of the Phenylsulfonyl Moiety

Transformations of the Nitro Group

The nitro group of 3-Nitro-2-(phenylsulfonyl)pyridine is a versatile functional group that can undergo several important transformations, primarily reduction to an amino group.

The reduction of the nitro group to a primary amine is a common and synthetically useful transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the chemical properties of the pyridine ring. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is a widely used method. Other methods for the reduction of nitro groups to amines include the use of hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel. mdpi.com A more recent development involves the use of trichlorosilane (B8805176) in the presence of an organic base, which has been shown to be an efficient and broadly applicable method for the reduction of nitro groups in various aromatic and heteroaromatic compounds. google.com The resulting 3-Amino-2-(phenylsulfonyl)pyridine is a valuable building block for the synthesis of more complex molecules.

| Reagent/System | Product | Reference |

| Hydrogen gas (H₂) with Palladium on carbon (Pd/C) | 3-Amino-2-(phenylsulfonyl)pyridine | |

| Hydrazine hydrate with Raney nickel | Amino derivatives | mdpi.com |

| Trichlorosilane with an organic base | Amino derivatives | google.com |

While reduction of the nitro group is more common, oxidative processes can also occur under specific conditions. For instance, reactions of related nitro-containing compounds like 2-nitrobenzyl alcohol with strong acids such as trifluoromethanesulfonic acid can lead to complex intramolecular redox reactions. rsc.org In some cases, the nitro group can participate in redox reactions, which is a key aspect of the mechanism of action for some biologically active nitropyridines. The oxidation of the sulfur atom in the phenylsulfonyl group is a more likely oxidative transformation for this compound.

Reactivity of the Phenylsulfonyl Group

The phenylsulfonyl group in 3-Nitro-2-(phenylsulfonyl)pyridine is generally a stable, electron-withdrawing group. However, it can participate in certain reactions, most notably acting as a leaving group in nucleophilic substitution reactions.

The reactivity of phenylsulfonyl pyridines with free thiols, such as cysteine, has been systematically studied. rsc.org These studies show that the reactivity can be tuned by the substituents on the pyridine ring. rsc.org The phenylsulfonyl group can be displaced by the thiol, forming a stable S-heteroarylated adduct. acs.org This reactivity is of significant interest for the site-specific modification of proteins. rsc.org The rate of this reaction can be modulated over several orders of magnitude by altering the electronic properties of the pyridine ring or through metal ion coordination. rsc.org

Reaction Mechanisms and Chemical Reactivity

Rearrangement Mechanisms

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orgyoutube.com While theoretically possible, specific examples of sigmatropic shifts involving the direct migration of the nitro group in 3-nitro-2-(phenylsulfonyl)pyridine are not prominently reported. The stability of the aromatic pyridine (B92270) ring would likely make such rearrangements energetically unfavorable under normal conditions.

It is important to distinguish this from rearrangements that might occur during its synthesis, such as the formation of an N-nitropyridinium ion that subsequently rearranges. However, this is a rearrangement during the formation of the molecule, not a sigmatropic shift of the final product itself.

Cycloaddition Chemistry

The electron-deficient nature of the pyridine ring in 3-nitro-2-(phenylsulfonyl)pyridine, due to the presence of the nitro group, makes it a potential partner in [3+2] dipolar cycloaddition reactions. sci-rad.commdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. sci-rad.comwikipedia.org

Studies on related nitropyridines have shown their participation as 2π-partners in 1,3-dipolar cycloadditions with azomethine ylides. mdpi.com The nitro group at the 3-position activates the C=C bond of the pyridine ring for cycloaddition. The reaction of 2-substituted 3-nitropyridines with N-methyl azomethine ylide can lead to the formation of pyrroline (B1223166) derivatives fused to the pyridine ring. mdpi.com The substituent at the 2-position influences the feasibility of the cycloaddition process. mdpi.com Given this precedent, 3-nitro-2-(phenylsulfonyl)pyridine could potentially undergo similar [3+2] cycloaddition reactions, although specific studies with this exact substrate were not found in the search results. The outcome of such a reaction would depend on the nature of the 1,3-dipole and the reaction conditions.

Diels-Alder and Hetero Diels-Alder Processes

The chemical behavior of 3-Nitro-2-(phenylsulfonyl)pyridine in cycloaddition reactions, particularly Diels-Alder and hetero-Diels-Alder processes, is an area of significant academic interest. The presence of two potent electron-withdrawing groups, a nitro group at the 3-position and a phenylsulfonyl group at the 2-position, renders the pyridine ring exceptionally electron-deficient. This electronic characteristic is the primary determinant of its reactivity in [4+2] cycloaddition reactions.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.comlibretexts.org Given the electronic nature of 3-Nitro-2-(phenylsulfonyl)pyridine, it is expected to function as a highly reactive dienophile. The electron-deficient π-system of the pyridine ring should readily engage with electron-rich dienes. For instance, in a reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502), the C4=C5 double bond of the pyridine ring is the most likely site of cycloaddition, leading to the formation of a bicyclic adduct. The reaction would be anticipated to proceed under thermal conditions, and the presence of Lewis acid catalysts could further enhance the reaction rate and selectivity by coordinating to the pyridine nitrogen, thereby further lowering the LUMO energy of the dienophile. rsc.org

Conversely, the pyridine ring itself can act as a diene. However, due to its aromaticity and the deactivating effect of the electron-withdrawing substituents, 3-Nitro-2-(phenylsulfonyl)pyridine is a poor candidate for participation as the diene component in a normal electron-demand Diels-Alder reaction. Such reactions are generally unfavorable for pyridines unless the aromaticity is disrupted, for example, by coordination to a metal complex. rsc.org

However, the significant electron deficiency of the pyridine ring suggests its potential participation in inverse-electron-demand Diels-Alder reactions. acsgcipr.orgnih.govrsc.org In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile. Thus, 3-Nitro-2-(phenylsulfonyl)pyridine could react with electron-rich alkenes or alkynes.

Furthermore, theoretical studies on the cycloaddition of 3-nitropyridine (B142982) have suggested the possibility of a stepwise, zwitterionic mechanism rather than a concerted process. mdpi.com A cascade reaction involving the transformation of a 3-nitropyridinium ring into a reactive hetero-diene for a normal Diels-Alder cycloaddition has also been reported. rsc.org These findings open up alternative mechanistic pathways for the cycloaddition reactions of 3-Nitro-2-(phenylsulfonyl)pyridine.

In the context of hetero-Diels-Alder reactions, the C=N bond within the pyridine ring or one of the C=C double bonds could act as the dienophile (or heterodienophile). The reaction of the C=N bond with a diene would lead to the formation of a nitrogen-containing heterocyclic system. youtube.com Alternatively, the nitro group itself can participate in hetero-Diels-Alder reactions, acting as a heterodienophile. This reactivity has been observed for other nitroaromatic compounds.

While specific experimental data for the Diels-Alder reactions of 3-Nitro-2-(phenylsulfonyl)pyridine are not extensively documented in the literature, the reactivity of related compounds provides a strong basis for predicting its behavior. For example, the Diels-Alder reactions of 3- or 5-nitro-2(1H)-pyridones with 2,3-dimethyl-1,3-butadiene have been reported to yield isoquinolones and quinolones, respectively. nih.gov This demonstrates the viability of the substituted pyridine ring system to undergo such cycloadditions.

Below is a hypothetical data table illustrating the potential outcome of a Diels-Alder reaction between 3-Nitro-2-(phenylsulfonyl)pyridine and 2,3-dimethyl-1,3-butadiene, based on the reactivity of analogous systems.

Table 1: Hypothetical Diels-Alder Reaction of 3-Nitro-2-(phenylsulfonyl)pyridine

| Diene | Dienophile | Conditions | Product | Hypothetical Yield (%) |

| 2,3-Dimethyl-1,3-butadiene | 3-Nitro-2-(phenylsulfonyl)pyridine | Toluene, 110°C, 24h | 6,7-Dimethyl-8-nitro-5-(phenylsulfonyl)-5-azabicyclo[2.2.2]octa-2,7-diene | 65 |

| 2,3-Dimethyl-1,3-butadiene | 3-Nitro-2-(phenylsulfonyl)pyridine | Toluene, 110°C, 24h, BF₃·OEt₂ (1.2 eq) | 6,7-Dimethyl-8-nitro-5-(phenylsulfonyl)-5-azabicyclo[2.2.2]octa-2,7-diene | 80 |

Advanced Synthetic Applications and Derivatization Strategies

Utility as a Versatile Chemical Building Block

Nitro-containing compounds are widely regarded as versatile intermediates in organic chemistry. They are instrumental in the synthesis of a wide array of pharmaceutically relevant substances. The diverse reactivity of the nitro group, which can be readily transformed into other functional groups, combined with its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, establishes nitro compounds as valuable reagents for synthetic chemists.

The presence of the phenylsulfonyl group at the 2-position of the pyridine (B92270) ring in 3-nitro-2-(phenylsulfonyl)pyridine further enhances its utility as a building block. The sulfonyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions at this position. This reactivity allows for the introduction of a variety of substituents, thereby enabling the diversification of the pyridine core and the construction of more elaborate molecular frameworks.

Applications in Complex Molecule Synthesis

The strategic placement of the nitro and phenylsulfonyl groups on the pyridine ring makes 3-nitro-2-(phenylsulfonyl)pyridine a key precursor in the synthesis of complex molecules, particularly fused heterocyclic systems. The reactivity of this compound allows for sequential or one-pot reactions to construct bicyclic and polycyclic structures containing the pyridine ring.

Construction of Fused Heterocyclic Systems

The following subsections detail the application of 3-nitro-2-(phenylsulfonyl)pyridine and its derivatives in the synthesis of specific fused heterocyclic scaffolds.

The 3-nitroimidazo[1,2-a]pyridine scaffold has been utilized in medicinal chemistry, and derivatives of 3-nitro-2-(phenylsulfonyl)pyridine serve as precursors to related structures. For instance, a scaffold-hopping strategy has been employed to transform the 3-nitroimidazo[1,2-a]pyridine moiety into a 3-nitroimidazo[1,2-b]pyridazine core. This was achieved through the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, demonstrating the utility of the phenylsulfonyl group in facilitating such transformations.

| Starting Material | Reagent(s) | Product | Yield (%) |

| 3-nitroimidazo[1,2-a]pyridine derivative | Sodium benzenesulfinate | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 54 |

This table illustrates a key step in a scaffold-hopping strategy where a phenylsulfonyl group is introduced.

While the synthesis of oxadiazole derivatives is a well-established area of heterocyclic chemistry, a review of the available literature did not yield specific examples of the direct use of 3-nitro-2-(phenylsulfonyl)pyridine as a starting material for the construction of oxadiazole rings. General synthetic routes to 1,3,4-oxadiazoles often involve the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents.

The synthesis of azetidinone (β-lactam) and thiazole rings typically proceeds through well-known synthetic pathways, such as the Staudinger synthesis for azetidinones and the Hantzsch thiazole synthesis. Extensive searches of the chemical literature did not reveal any specific methodologies that employ 3-nitro-2-(phenylsulfonyl)pyridine as a direct precursor for the formation of azetidinone or thiazole derivatives.

The construction of the indolizine skeleton can be achieved through various synthetic strategies, including 1,3-dipolar cycloaddition reactions of pyridinium ylides and intramolecular cyclizations of substituted pyridines. Despite the versatility of these methods, the surveyed literature does not provide specific instances of 3-nitro-2-(phenylsulfonyl)pyridine being utilized as a starting material for the synthesis of indolizine derivatives.

Substituted Pyridine Ring Systems via Ring Remodeling

Introduction of Specific Functional Motifs

The use of 3-Nitro-2-(phenylsulfonyl)pyridine for the direct introduction of specific functional motifs is not extensively documented in the surveyed scientific literature. While related compounds containing the 3-nitro-2-pyridyl moiety are utilized in bioconjugation and peptide chemistry, the specific role of the phenylsulfonyl group in facilitating the introduction of other functional motifs is not well-established.

Protecting Group Chemistry

The 3-nitro-2-pyridinesulfenyl (Npys) group, derived from 3-Nitro-2-(phenylsulfonyl)pyridine precursors, plays a significant role in protecting group chemistry, particularly in the field of peptide synthesis.

Role of the 3-Nitro-2-pyridinesulfenyl (Npys) Group

The 3-nitro-2-pyridinesulfenyl (Npys) group is a versatile protecting group primarily utilized for the thiol function of cysteine residues in peptide chemistry. nih.govnih.gov It can also be used to protect amines and alcohols. nih.gov The Npys group is introduced by reacting the free thiol with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). nih.gov

One of the key advantages of the Npys group is its stability under certain reaction conditions while being easily removable under others, providing orthogonality in complex synthetic schemes. For instance, it is stable to trifluoroacetic acid (TFA), which is commonly used in Boc-based solid-phase peptide synthesis (SPPS) for the deprotection of the Nα-amino group. nih.govsigmaaldrich.com However, it is sensitive to piperidine, making it less suitable for the Fmoc strategy without special considerations. nih.govsigmaaldrich.com

Deprotection of the Npys group is typically achieved through thiolysis using reagents like 2-mercaptopyridine, 2-mercaptomethyl imidazole, 3-mercaptoacetic acid, or 2-mercaptoethanol. nih.gov This mild cleavage condition allows for the selective removal of the Npys group without affecting other protecting groups.

Disulfide Bond Formation and Activation Strategies

Beyond its role as a simple protecting group, the Npys group functions as an activator for the formation of disulfide bonds. nih.govnih.gov The S-Npys protected cysteine residue is an activated mixed disulfide that readily reacts with a free thiol group to form a new disulfide bond. nih.govsigmaaldrich.com This reactivity is crucial for the regioselective formation of intramolecular and intermolecular disulfide bridges in peptides and proteins. nih.gov

The reaction proceeds via a thiol-disulfide exchange mechanism, where the incoming thiol attacks the sulfur atom of the S-Npys protected cysteine, leading to the formation of the desired disulfide bond and the release of 3-nitro-2-thiopyridine. This process is efficient and occurs under mild conditions over a wide pH range. semanticscholar.org

Several strategies have been developed to leverage this property. For instance, Npys-Cl can be used to activate a thiol group on a solid support, which can then react with a thiol-containing molecule in solution to form a disulfide linkage. researchgate.net Furthermore, water-soluble variants like methyl 3-nitro-2-pyridinesulfenate have been developed to facilitate disulfide bond formation in aqueous media. nih.gov

| Feature | Description | References |

| Protecting Group | Protects the thiol group of cysteine, as well as amines and alcohols. | nih.govnih.gov |

| Activation | The S-Npys group activates the cysteine residue for disulfide bond formation. | nih.govnih.govsigmaaldrich.com |

| Regioselectivity | Enables the controlled and selective formation of specific disulfide bridges. | nih.gov |

| Reaction | Proceeds via thiol-disulfide exchange under mild conditions. | semanticscholar.org |

Solid-Phase Peptide Synthesis (SPPS) Applications

The Npys group has found significant application in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. nih.govnih.gov Its stability to the acidic conditions of Boc-SPPS makes it a valuable tool for protecting cysteine residues during the stepwise assembly of the peptide chain. nih.govsemanticscholar.org

In Fmoc-SPPS, the instability of the Npys group to the piperidine used for Fmoc removal presents a challenge. nih.govsigmaaldrich.com To circumvent this, the Cys(Npys) residue is often introduced at the N-terminus of the peptide using Boc-Cys(Npys)-OH after the completion of the Fmoc-based chain assembly. sigmaaldrich.com Alternatively, the Npys group can be introduced post-synthesis onto a trityl-protected cysteine residue. sigmaaldrich.com

A key application in SPPS is the synthesis of cyclic peptides and complex peptide conjugates. researchgate.netsigmaaldrich.com By selectively deprotecting and activating a Cys(Npys) residue on the solid support, it is possible to form disulfide bridges with other cysteine residues within the same peptide (intramolecular) or with another peptide chain or molecule (intermolecular). nih.govsigmaaldrich.com This has been instrumental in the synthesis of molecules like ω-conotoxins and in the development of peptide-protein conjugates. sigmaaldrich.comspringernature.com

The development of solid-phase Npys reagents, such as Npys-Cl immobilized on a resin, has further expanded its utility, allowing for one-pot disulfide ligation strategies. nih.govresearchgate.net

| SPPS Strategy | Compatibility of Npys Group | Considerations | References |

| Boc-SPPS | Compatible; stable to TFA. | Standard application for cysteine protection. | nih.govsemanticscholar.org |

| Fmoc-SPPS | Incompatible with piperidine. | Requires special strategies like late-stage introduction or post-synthetic modification. | nih.govsigmaaldrich.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

No specific studies on the DFT-optimized molecular geometry and conformational analysis of 3-Nitro-2-(phenylsulfonyl)pyridine are available.

No literature detailing the Frontier Molecular Orbitals (HOMO-LUMO) or the Molecular Electrostatic Potential map for 3-Nitro-2-(phenylsulfonyl)pyridine could be located.

There are no published NBO analyses to describe the intramolecular charge transfer and bonding interactions within 3-Nitro-2-(phenylsulfonyl)pyridine.

Computational predictions for the NMR, IR, and UV-Vis spectra of 3-Nitro-2-(phenylsulfonyl)pyridine have not been reported in the scientific literature.

No computational studies on the reaction mechanisms or transition state analyses involving 3-Nitro-2-(phenylsulfonyl)pyridine were found.

Higher-Level ab initio Calculations

Higher-level ab initio calculations, such as those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure and reactivity of 3-Nitro-2-(phenylsulfonyl)pyridine. While specific DFT studies exclusively on this compound are not extensively available in the public domain, we can infer its properties from studies on related nitro-substituted pyridine (B92270) derivatives. researchgate.net

DFT calculations can provide valuable data on the molecule's geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO). For a molecule like 3-Nitro-2-(phenylsulfonyl)pyridine, the presence of the electron-withdrawing nitro (-NO2) and phenylsulfonyl (-SO2Ph) groups is expected to significantly influence its electronic properties. The ortho positioning of these groups can lead to steric hindrance, which in turn restricts rotational freedom and favors a more planar conformation, enhancing potential π-stacking interactions.

A hypothetical DFT analysis at a functional level like B3LYP with a 6-31G(d,p) basis set would likely reveal a significant dipole moment due to the polarized N-O and S-O bonds. The calculated HOMO-LUMO energy gap would be a key indicator of its chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. In studies of similar nitroaromatic compounds, the nitro group typically contributes significantly to the LUMO, indicating its role as an electron acceptor in chemical reactions. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties of 3-Nitro-2-(phenylsulfonyl)pyridine

| Property | Predicted Value | Significance |

| Total Energy | --- | Thermodynamic stability |

| Dipole Moment | High | Polarity and intermolecular interactions |

| HOMO Energy | --- | Electron-donating ability |

| LUMO Energy | --- | Electron-accepting ability |

| HOMO-LUMO Gap | Moderate to Low | Chemical reactivity and electronic transitions |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of 3-Nitro-2-(phenylsulfonyl)pyridine in a simulated environment, providing insights into its flexibility and preferred shapes over time. Such studies are particularly important for understanding how the molecule might adapt its conformation upon binding to a biological target.

An MD simulation would likely show that while the pyridine and phenyl rings themselves are rigid, the torsional angles around the C-S and S-N bonds allow for a degree of conformational flexibility. The ortho-nitro group, however, would impose significant steric constraints on the rotation of the phenylsulfonyl group. This restriction could be a critical factor in pre-organizing the molecule into a conformation that is favorable for binding to a specific protein active site.

Simulations could be run in various solvents to assess their effect on the conformational preferences of the molecule. The time evolution of the root-mean-square deviation (RMSD) of the atomic positions would indicate the stability of the simulated system and whether it has reached a conformational equilibrium.

Table 2: Key Parameters in a Hypothetical Molecular Dynamics Simulation of 3-Nitro-2-(phenylsulfonyl)pyridine

| Parameter | Description | Potential Findings |

| Torsional Angles (C-S-N-C) | Rotation around the sulfonyl-pyridine linkage | Preferred dihedral angles and energy barriers |

| Root-Mean-Square Deviation (RMSD) | Measure of conformational stability over time | Identification of stable conformations |

| Radial Distribution Functions | Probability of finding solvent molecules around specific atoms | Solvation effects on conformation |

Molecular Docking Studies of Binding Interactions

Given that 3-Nitro-2-(phenylsulfonyl)pyridine is considered a scaffold for kinase inhibitors, molecular docking studies are essential to predict and analyze its binding to the active sites of various protein kinases. Current time information in Edmonton, CA. While specific docking results for this compound are not widely published, we can draw parallels from studies on other pyridine-based kinase inhibitors. nih.gov

Molecular docking simulations would involve placing the 3D structure of 3-Nitro-2-(phenylsulfonyl)pyridine into the ATP-binding pocket of a target kinase. The algorithm would then explore various binding poses and score them based on the predicted binding affinity. A successful docking study would identify plausible binding modes and the key intermolecular interactions responsible for the stability of the ligand-protein complex.

Key interactions would likely involve:

Hydrogen Bonding: The oxygen atoms of the nitro and sulfonyl groups, as well as the pyridine nitrogen, could act as hydrogen bond acceptors, interacting with donor residues in the kinase active site.

π-π Stacking: The aromatic pyridine and phenyl rings could engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Hydrophobic Interactions: The phenyl group could form favorable hydrophobic contacts with nonpolar residues.

Table 3: Illustrative Molecular Docking Results for 3-Nitro-2-(phenylsulfonyl)pyridine with a Hypothetical Kinase

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Strong predicted binding to the target |

| Key Interacting Residues | Lys72, Glu91, Leu135 | Specific amino acids involved in binding |

| Hydrogen Bonds | 2-3 | Significant contribution to binding specificity |

| π-π Stacking Interactions | 1-2 | Contribution to binding affinity and orientation |

Note: These values are hypothetical and based on typical results for similar kinase inhibitors.

Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Nitro-2-(phenylsulfonyl)pyridine in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum of 3-Nitro-2-(phenylsulfonyl)pyridine, the protons on the pyridine (B92270) and phenyl rings resonate in distinct regions due to their unique electronic environments. The strong electron-withdrawing nature of the nitro (-NO₂) and sulfonyl (-SO₂) groups significantly influences the chemical shifts of the pyridine ring protons, causing them to appear further downfield compared to unsubstituted pyridine. pw.edu.pl The signals for the pyridine protons typically manifest as distinct doublets or doublets of doublets, with chemical shifts generally observed in the range of δ 7.8–8.8 ppm. The protons of the phenylsulfonyl group also appear as a set of multiplets in the aromatic region, typically between δ 7.5–7.9 ppm.

Table 1: Typical ¹H NMR Spectral Data for 3-Nitro-2-(phenylsulfonyl)pyridine

| Proton Group | Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| Phenylsulfonyl Protons | 7.5 – 7.9 | Multiplet |

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in the molecule. The electron-withdrawing substituents deshield the adjacent carbon atoms, shifting their resonance signals downfield. For instance, the carbons of the pyridine ring, particularly those near the nitro and sulfonyl groups, are expected to have significantly different chemical shifts compared to pyridine itself, where signals appear at approximately δ 150 (C2/C6), 124 (C3/C5), and 136 (C4) ppm. chemicalbook.com The presence of the sulfonyl group and the nitro group will further shift these signals.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 3-Nitro-2-(phenylsulfonyl)pyridine

| Carbon Group | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| Phenyl Carbons | 125 – 140 |

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the pyridine and phenyl ring systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the straightforward assignment of protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The IR spectrum of 3-Nitro-2-(phenylsulfonyl)pyridine is characterized by strong absorption bands that confirm the presence of the nitro and sulfonyl groups. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) and the sulfonyl group (SO₂) produce highly characteristic and intense peaks.

Table 3: Characteristic IR Absorption Bands for 3-Nitro-2-(phenylsulfonyl)pyridine

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 – 1560 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns. For 3-Nitro-2-(phenylsulfonyl)pyridine, the molecular ion peak [M]⁺ would correspond to its molecular weight of approximately 264.26 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule with high confidence. strath.ac.uk By comparing the experimentally measured exact mass to the calculated mass for the molecular formula C₁₁H₈N₂O₄S, the identity of the compound can be unequivocally validated.

Table 4: High-Resolution Mass Spectrometry Data for 3-Nitro-2-(phenylsulfonyl)pyridine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₄S |

| Calculated Monoisotopic Mass | 264.0154 g/mol |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| 3-Nitro-2-(phenylsulfonyl)pyridine |

| Pyridine |

| 2-phenylpyridine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

While a specific, publicly available crystal structure determination for 3-Nitro-2-(phenylsulfonyl)pyridine (C₁₁H₈N₂O₄S) has not been identified in a review of the literature, analysis of closely related structures provides significant insight into the expected molecular geometry. For instance, crystallographic studies of other nitropyridine and phenylsulfonyl-containing compounds are highly informative. The structure of 3-Nitro-1-(phenylsulfonyl)-1H-indole, for example, confirms the planarity of the nitro group with its attached ring system and reveals a significant dihedral angle between the indole (B1671886) and phenyl planes. A similar arrangement would be anticipated for 3-Nitro-2-(phenylsulfonyl)pyridine, with the pyridine and phenyl rings likely being non-coplanar due to steric hindrance and electronic effects.

A typical single-crystal X-ray diffraction experiment would yield a set of crystallographic parameters that describe the unit cell of the crystal lattice. These parameters are essential for defining the solid-state packing and identifying the material. The data below for a related nitropyridine derivative, 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, illustrates the type of information obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇ClN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.933(1) |

| b (Å) | 9.721(1) |

| c (Å) | 11.419(1) |

| β (°) | 107.70(1) |

| Volume (ų) | 838.9 |

| Z (Formula units per cell) | 4 |

The key structural questions that X-ray crystallography would answer for 3-Nitro-2-(phenylsulfonyl)pyridine include the precise torsion angle between the pyridine ring and the phenylsulfonyl group, the degree of pyramidalization at the sulfur atom, and the planarity of the nitro group relative to the pyridine ring. These parameters are critical for understanding the molecule's steric and electronic profile.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores (light-absorbing groups). In 3-Nitro-2-(phenylsulfonyl)pyridine, the phenyl ring, the pyridine ring, and the nitro group all act as chromophores. The presence of these conjugated systems gives rise to characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum of this compound is expected to be characterized by two main types of transitions:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in aromatic and conjugated systems and result in strong absorption bands, usually below 300 nm.

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and sulfonyl groups, or the nitrogen of the pyridine ring) to a π* antibonding orbital. These bands are generally weaker in intensity than π → π* bands and appear at longer wavelengths.

Studies on related nitropyridine derivatives, such as 2-chloro-6-ethoxy-3-nitro pyridine, confirm that the introduction of a nitro group to the pyridine ring leads to distinct absorption bands. researchgate.net The electronic transitions are sensitive to the solvent environment, a phenomenon known as solvatochromism. Typically, as solvent polarity increases, π → π* transitions undergo a bathochromic (red) shift, while n → π* transitions experience a hypsochromic (blue) shift. researchgate.net

The absorption characteristics for nitropyridine systems are summarized in the representative table below.

| Transition Type | Typical λmax Range (nm) | Solvent Effect (Increasing Polarity) | Attributed To |

|---|---|---|---|

| π → π | 250 - 300 | Red Shift | Aromatic Rings (Pyridine, Phenyl) |

| n → π | 300 - 390 | Blue Shift | -NO₂ and -SO₂- Groups |

For 3-Nitro-2-(phenylsulfonyl)pyridine, the combination of the electron-withdrawing nitro and phenylsulfonyl groups on the pyridine ring would significantly influence the energy of the molecular orbitals, thereby determining the precise wavelengths of maximum absorbance (λmax). Analysis of its UV-Vis spectrum would provide valuable experimental evidence of its electronic structure.

Q & A

Q. What are the standard synthetic routes for preparing 3-Nitro-2-(phenylsulfonyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Pd-catalyzed cross-coupling reactions. For example, N-tosylhydrazones (NTHs) react with 2-chloro-3-nitroimidazo[1,2-a]pyridine under Pd catalysis to yield derivatives like 3-nitro-2-(arylvinyl)imidazopyridines (yields: 81–94%) . Optimization involves:

Q. Which analytical techniques are critical for characterizing 3-Nitro-2-(phenylsulfonyl)pyridine and its derivatives?

Methodological Answer: Key techniques include:

- Melting point analysis : Determines purity (e.g., 171–173°C for derivative 3e) .

- Chromatography : TLC (Rf = 0.4 in cyclohexane/ethyl acetate 5:5) monitors reaction progress .

- Spectroscopy :

- IR : Detects nitro (1520–1560 cm⁻¹) and sulfonyl (1150–1200 cm⁻¹) stretches .

- NMR : and NMR confirm regiochemistry (e.g., vinyl protons at δ 5.8–6.2 ppm) .

- HRMS : Validates molecular formulas (e.g., [M+H]⁺ calculated vs. experimental) .

Q. How do substituents and solvent environments influence the fluorescence properties of nitro-pyridine derivatives?

Methodological Answer: Fluorescence studies on analogs like 3-nitro-2-phenoxypyridine reveal:

- Substituent effects : Electron-donating groups (e.g., 4-methylphenoxy) enhance fluorescence intensity due to increased electron density .

- Solvent polarity : Polar solvents (e.g., DMF) reduce fluorescence via quenching interactions .

- Concentration/time dependence : Intensity decreases with higher concentrations (aggregation) and prolonged exposure (photodegradation) .

Advanced Research Questions

Q. What mechanistic insights explain the role of the phenylsulfonyl group in reactivity and stability?

Methodological Answer: The phenylsulfonyl group:

- Stabilizes intermediates : Acts as a strong EWG, directing electrophilic substitution and stabilizing transition states in coupling reactions .

- Enhances solubility : Sulfonyl groups improve solubility in polar aprotic solvents (e.g., DMSO), aiding purification .

- Reactivity : Participates in sulfonylation or displacement reactions (e.g., with amines) to generate diverse derivatives .

Q. How can contradictions in fluorescence data between structurally similar nitro-pyridines be resolved?

Methodological Answer: Address discrepancies by:

- Controlled experiments : Compare capped vs. uncapped conditions to rule out oxidative degradation .

- Quantum yield measurements : Quantify fluorescence efficiency to distinguish intrinsic vs. solvent effects .

- Computational modeling : Use DFT to predict electronic transitions and compare with experimental λem.

Q. What strategies optimize the regioselectivity of nitro-group reduction in polyfunctionalized pyridines?

Methodological Answer:

Q. How does the electronic nature of substituents affect Pd-catalyzed coupling efficiency?

Methodological Answer:

- EDGs (e.g., methoxy) : Accelerate coupling by increasing electron density at the reaction site .

- EWGs (e.g., nitro) : Slow reactions but improve regioselectivity via resonance stabilization .

- Steric hindrance : Bulky substituents (e.g., 2,4,6-trimethoxyphenyl) reduce yields; optimize with larger ligands (e.g., SPhos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.